[5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenyl](phenyl)methanone
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Overview
Description
5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone typically involves multi-step organic reactions. One common method includes the chlorination of a phenyl ring followed by the introduction of the imidazole group through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the imidazole ring or other parts of the molecule.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.
Medicine
In medicine, 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce active pharmaceutical ingredients with therapeutic effects.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The chloro-substituted phenyl ring may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone: is similar to other imidazole-containing compounds, such as histamine and cimetidine.
Histamine: A naturally occurring compound involved in immune responses.
Cimetidine: A pharmaceutical compound used to treat ulcers and acid reflux.
Uniqueness
The uniqueness of 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
23864-92-8 |
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Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
[5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H13ClN2O/c17-12-6-7-13(16-18-8-9-19-16)14(10-12)15(20)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) |
InChI Key |
VOLQKIUWZXBTNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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